Penbutolol
Overview
Description
Penbutolol is a medication in the class of beta blockers, used in the treatment of high blood pressure . It works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure . When the blood pressure is lowered, the amount of blood and oxygen is increased to the heart .
Synthesis Analysis
The β-blocker (S)-penbutolol has been synthesized in 99% enantiomeric excess and in 22% total yield . The transesterification step of the racemic chlorohydrin 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol was catalyzed by the same lipase as used for the esmolol building block .
Molecular Structure Analysis
The molecular formula of Penbutolol is C18H29NO2 . Its average mass is 291.428 Da and its monoisotopic mass is 291.219818 Da .
Chemical Reactions Analysis
Penbutolol is a non-selective β-adrenergic blocker . It works by affecting the response to nerve impulses in certain parts of the body, like the heart . As a result, the heart beats slower and decreases the blood pressure .
Physical And Chemical Properties Analysis
Penbutolol has a density of 1.0±0.1 g/cm3, a boiling point of 438.2±40.0 °C at 760 mmHg, and a flash point of 218.8±27.3 °C . Its molar refractivity is 87.0±0.3 cm3, and it has 3 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .
Scientific Research Applications
Transdermal Delivery Enhancement
Penbutolol sulfate, a noncardioselective beta-blocker used for managing hypertension, has been the subject of research exploring its transdermal delivery. Investigations have focused on enhancing its transport across the skin using techniques like sonophoresis and chemical penetration enhancers. Sonophoresis, involving low-frequency ultrasound, and chemical enhancers like ethanol, limonene, and isopropyl myristate, were studied for their effects on increasing the transcutaneous flux of penbutolol sulfate. However, these methods showed only slight improvements in flux values, indicating a need for further optimization for significant enhancement in transdermal delivery (Ita & Popova, 2016).
Iontophoretic Transport Studies
Another approach to enhance penbutolol sulfate's transdermal delivery is iontophoresis. This technique uses electric current to increase the drug's transport across the skin. Research has shown that applying direct current iontophoresis significantly enhances the flux of penbutolol sulfate, with the steady-state flux values increasing proportionally to the current density. This method offers promising potential for improved transdermal delivery of penbutolol sulfate (Ita & Banga, 2009).
Binding Properties in Pregnancy
Penbutolol's binding properties have been explored in the context of pregnancy. It's known to bind mainly to alpha1-glycoprotein, with binding patterns changing during pregnancy. Studies comparing binding in pregnant women and healthy controls revealed significantly higher free penbutolol fractions in pregnant women. These findings highlight the importance of considering physiological changes like pregnancy when examining the pharmacokinetics of penbutolol (Aquirre et al., 2010).
Interaction with 5-HT1A Receptors
Research has delved into penbutolol's affinity for pre- and postsynaptic serotonin 5-HT1A receptors in human and rat brains. Understanding this interaction is crucial, especially for drugs used to treat major depressive disorders. The studies indicate that penbutolol, among other compounds, has high affinity for these receptors, which can have implications in their clinical use for treating depression (Castro et al., 2000).
Pharmacokinetics and Dynamics
The pharmacokinetic and pharmacodynamic profiles of penbutolol have been investigated in both oral and intravenous forms. Studies have aimed to establish dose-response relationships and understand the tolerance and plasma disappearance kinetics of penbutolol in various administration methods. These investigations provide essential insights into the effective and safe use of penbutolol in clinical settings (Vedin et al., 2004).
Safety And Hazards
Future Directions
Penbutolol is used to treat mild to moderate high blood pressure . It is not a first-line treatment for this indication . It should not be used or only used with caution in people with heart failure and people with asthma . It may mask signs of low blood sugar in people with diabetes and it may mask signs of hyperthyroidism .
properties
IUPAC Name |
(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXKVJAGOJTNJS-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38363-32-5 (sulfate (2:1) salt) | |
Record name | Racemic Penbutolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023428 | |
Record name | Penbutolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Penbutolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.12e-02 g/L | |
Record name | Penbutolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Penbutolol acts on the β1 adrenergic receptors in both the heart and the kidney. When β1 receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP leads to activation of protein kinase A (PKA), which alters the movement of calcium ions in heart muscle and increases the heart rate. Penbutolol blocks the catecholamine activation of β1 adrenergic receptors and decreases heart rate, which lowers blood pressure. | |
Record name | Penbutolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01359 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Penbutolol | |
CAS RN |
38363-40-5, 36507-48-9, 38363-32-5 | |
Record name | Penbutolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38363-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Racemic Penbutolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penbutolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penbutolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01359 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Penbutolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-bis[di-tert-butyl[3-(2-cyclopentylphenoxy)-2-hydroxypropyl]ammonium] sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(tert-butylamino)-3-(o-cyclopentylphenoxy)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.234 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENBUTOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78W62V43DY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Penbutolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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